molecular formula C16H18N2O3 B11955042 isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate CAS No. 853330-63-9

isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B11955042
CAS No.: 853330-63-9
M. Wt: 286.33 g/mol
InChI Key: CQKDVNAFFYHFCZ-UHFFFAOYSA-N
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Description

Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an isopropyl group, a methylphenyl group, and an acetate ester. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the pyridazinone derivative with isopropyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, alcohols, and bases

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl benzoate
  • Isopropyl butyrate
  • Isopropyl acetate

Comparison

Compared to similar compounds, isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is unique due to its pyridazinone ring structure and specific substituents. This uniqueness imparts distinct chemical properties and biological activities, making it valuable in specialized applications. For instance, the presence of the pyridazinone ring can enhance the compound’s stability and reactivity compared to simpler esters like isopropyl acetate.

Properties

CAS No.

853330-63-9

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C16H18N2O3/c1-11(2)21-16(20)10-18-15(19)9-8-14(17-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3

InChI Key

CQKDVNAFFYHFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC(C)C

Origin of Product

United States

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